molecular formula C18H14N2O3S B11653410 (5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11653410
M. Wt: 338.4 g/mol
InChI Key: CRWXIJZMYXMQLH-XEXQVEHGSA-N
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Description

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a prop-2-en-1-ylidene group, a 4-methylphenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl prop-2-en-1-ylidene intermediate, followed by its reaction with 4-methylphenyl-substituted diazinane-4,6-dione under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Studies may focus on its efficacy and safety in treating specific diseases or conditions.

Industry

In industrial applications, (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include other diazinane derivatives and furan-containing compounds. Examples include:

  • (5E)-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5E)-5-[(2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H14N2O3S/c1-12-7-9-13(10-8-12)20-17(22)15(16(21)19-18(20)24)6-2-4-14-5-3-11-23-14/h2-11H,1H3,(H,19,21,24)/b4-2+,15-6+

InChI Key

CRWXIJZMYXMQLH-XEXQVEHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S

Origin of Product

United States

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